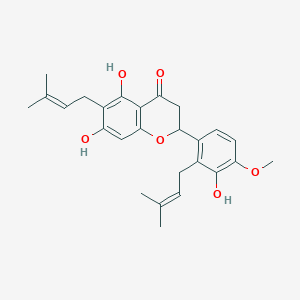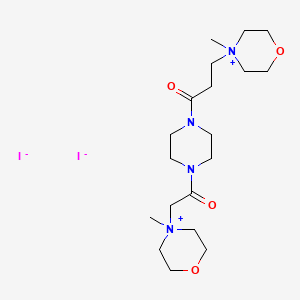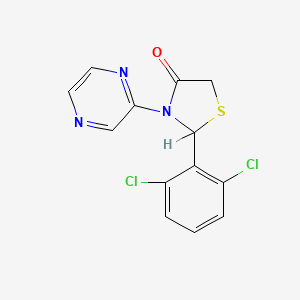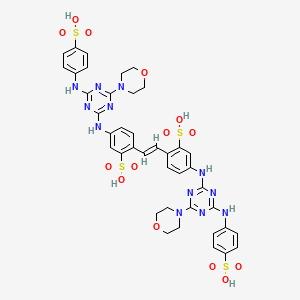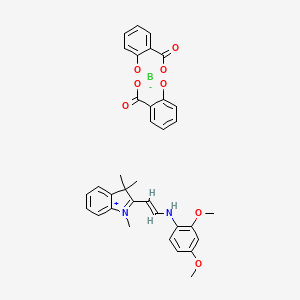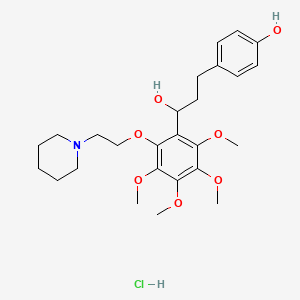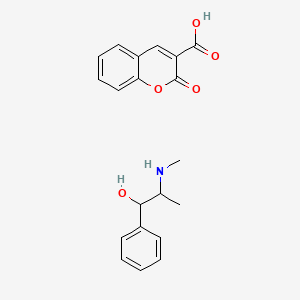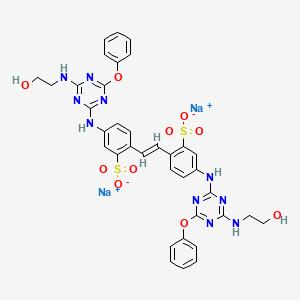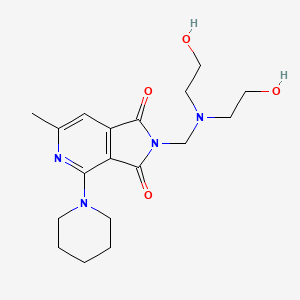
1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 2-((bis(2-hydroxyethyl)amino)methyl)-6-methyl-4-(1-piperidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 2-((bis(2-hydroxyethyl)amino)methyl)-6-methyl-4-(1-piperidinyl)- is a complex organic compound with a unique structure that includes a pyrrolo-pyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 2-((bis(2-hydroxyethyl)amino)methyl)-6-methyl-4-(1-piperidinyl)- typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo-pyridine core, followed by the introduction of various functional groups through a series of reactions such as alkylation, acylation, and amination. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and consistent production of high-purity 1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 2-((bis(2-hydroxyethyl)amino)methyl)-6-methyl-4-(1-piperidinyl)-.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 2-((bis(2-hydroxyethyl)amino)methyl)-6-methyl-4-(1-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 2-((bis(2-hydroxyethyl)amino)methyl)-6-methyl-4-(1-piperidinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 2-((bis(2-hydroxyethyl)amino)methyl)-6-methyl-4-(1-piperidinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Pyridine derivatives: Compounds with a pyridine core that exhibit similar reactivity and applications.
Piperidine derivatives: Compounds containing a piperidine ring, which may have comparable biological activities.
Uniqueness
1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 2-((bis(2-hydroxyethyl)amino)methyl)-6-methyl-4-(1-piperidinyl)- stands out due to its unique combination of functional groups and structural features. This uniqueness allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.
Propiedades
Número CAS |
173174-85-1 |
|---|---|
Fórmula molecular |
C18H26N4O4 |
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
2-[[bis(2-hydroxyethyl)amino]methyl]-6-methyl-4-piperidin-1-ylpyrrolo[3,4-c]pyridine-1,3-dione |
InChI |
InChI=1S/C18H26N4O4/c1-13-11-14-15(16(19-13)21-5-3-2-4-6-21)18(26)22(17(14)25)12-20(7-9-23)8-10-24/h11,23-24H,2-10,12H2,1H3 |
Clave InChI |
JCTZWOFEQMDRQC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=N1)N3CCCCC3)C(=O)N(C2=O)CN(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




